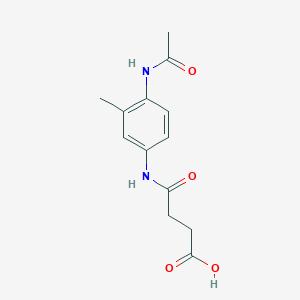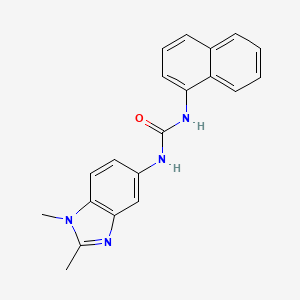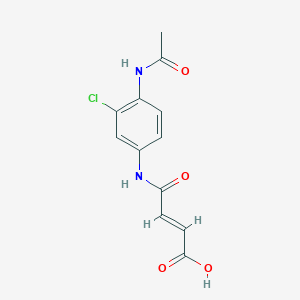
3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is a chemical compound with the molecular formula C12H10Cl2N2O2 It is known for its unique structure, which includes a pyrrole ring substituted with chloro and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione typically involves the reaction of 3-chlorophenylhydrazine with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(3-chlorophenyl)pyrrole-2,5-dione: Lacks the dimethylamino group, resulting in different chemical and biological properties.
1-(3-Chlorophenyl)-3-chloro-1H-pyrrole-2,5-dione: Similar structure but different substitution pattern.
Uniqueness
3-Chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is unique due to the presence of both chloro and dimethylamino groups on the pyrrole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-4-7(13)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKHRQSCEXYBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)



![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5731304.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5731309.png)
